molecular formula C6H12FNO B12844609 Cis-(3S,4R)-3-fluoroazepan-4-ol

Cis-(3S,4R)-3-fluoroazepan-4-ol

Cat. No.: B12844609
M. Wt: 133.16 g/mol
InChI Key: UXYBTCLTUJNXKX-NTSWFWBYSA-N
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Description

Cis-(3S,4R)-3-fluoroazepan-4-ol is a fluorinated azepane derivative characterized by a seven-membered azepane ring with hydroxyl (-OH) and fluorine substituents at the 3S and 4R positions, respectively. This stereochemical arrangement confers unique physicochemical properties, including hydrogen-bonding capacity from the hydroxyl group and enhanced metabolic stability due to fluorine substitution.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

(3S,4R)-3-fluoroazepan-4-ol

InChI

InChI=1S/C6H12FNO/c7-5-4-8-3-1-2-6(5)9/h5-6,8-9H,1-4H2/t5-,6+/m0/s1

InChI Key

UXYBTCLTUJNXKX-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@H]([C@H](CNC1)F)O

Canonical SMILES

C1CC(C(CNC1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-(3S,4R)-3-fluoroazepan-4-ol typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which involves the use of lipase-mediated resolution protocols. Starting from commercially available diallylamine, the synthesis proceeds through ring-closing metathesis and subsequent SN2 displacement reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Cis-(3S,4R)-3-fluoroazepan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can result in various substituted azepanes.

Scientific Research Applications

Cis-(3S,4R)-3-fluoroazepan-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cis-(3S,4R)-3-fluoroazepan-4-ol involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Stereochemical Isomers: Cis vs. Trans Configurations

Example Compounds :

  • Cis-(3R,4R)-4-Hydroxymellein (230) and Trans-(3R,4S)-4-Hydroxymellein (231) (): Both are diastereomers of hydroxymellein isolated from Botryosphaeria rhodina. Activity: The cis isomer (230) exhibited weaker antibacterial activity (MIC >128 μg/mL against S. aureus) compared to the non-hydroxylated (3S)-Lasiodiplodin (228) (MIC = 64 μg/mL). This highlights how hydroxyl group stereochemistry can reduce potency, possibly due to altered membrane permeability or target binding . Relevance to Target Compound: The cis-(3S,4R) configuration in fluoroazepan-4-ol may similarly influence bioactivity, though fluorine’s electronegativity could offset steric hindrance effects seen in hydroxymelleins.

Fluorinated vs. Non-Fluorinated Azepane Derivatives

Example Compound : (3R,4S)-4-{4-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-1,4-diazepan-1-yl}oxolan-3-ol ():

  • Structure : Contains a diazepane (7-membered ring with two nitrogens), a fluorophenyl group, and a tetrahydrofuran-ol moiety.
  • Fluorine’s position in the target compound (C-3) versus the fluorophenyl group in ’s compound may lead to divergent electronic and steric effects on activity .

Natural Products with Defined Stereochemistry

Example : Cytochalasans ():

  • Structure : Feature a cyclohexane/isoindole ring junction with cis-stereochemistry and a macrocyclic trans-ring. Absolute configurations (3S,4R,8R,9R) are critical for bioactivity.
  • Relevance : The cis-(3S,4R) configuration in the target compound mirrors the stereochemical precision required in cytochalasans for diastereofacial selectivity during biosynthesis. This suggests that the target’s activity may depend on analogous stereochemical recognition in biological systems .

Mutagenic Diol Epoxides ()

Example : (1R,2S,3S,4R)-DE and (1S,2R,3R,4S)-DE :

  • Activity: Cis-opening of diol epoxides (DEs) generates mutagenic adducts linked to PAH carcinogenicity. Stereochemistry dictates DNA adduct formation efficiency.
  • Comparison : While structurally distinct, the target compound’s cis configuration underscores the broader principle that stereochemistry can dramatically alter biological outcomes, even in unrelated compound classes .

Structural and Activity Comparison Table

Compound Core Structure Substituents Stereochemistry Key Activity/Property Reference
Cis-(3S,4R)-3-fluoroazepan-4-ol Azepane -OH (C4), -F (C3) Cis-(3S,4R) N/A (Theoretical metabolic stability)
(3S)-Lasiodiplodin (228) Macrolide Hydroxyl, alkyl chain (3S) Antibacterial (MIC = 64 μg/mL)
Cis-(3R,4R)-4-Hydroxymellein (230) Benzopyran -OH (C4) Cis-(3R,4R) Weak antibacterial (MIC >128 μg/mL)
(3R,4S)-Diazepane derivative Diazepane Fluorophenyl, tetrahydrofuran-ol (3R,4S) N/A (Structural analog)
Cytochalasans Cyclohexane-isoindole Macrocyclic ring Cis-junction, trans-macrocycle Biosynthetic selectivity

Key Research Findings and Implications

  • Stereochemistry-Driven Activity: The antibacterial weakness of cis-hydroxymelleins compared to non-hydroxylated analogs () suggests that hydroxyl placement and stereochemistry can hinder activity. However, fluorine in the target compound may mitigate this via enhanced lipophilicity .
  • Fluorine’s Role : Fluorine’s electronegativity and small atomic radius may improve membrane permeability and metabolic stability compared to hydroxyl-rich analogs like hydroxymelleins.
  • Synthetic Challenges : Achieving the cis-(3S,4R) configuration may require enantioselective synthesis techniques similar to those used for cytochalasans .

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